2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine 2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640943-71-9
VCID: VC11821961
InChI: InChI=1S/C19H21F2N7/c1-12-10-15-19(22-4-5-28(15)25-12)27-8-6-26(7-9-27)16-11-14(17(20)21)23-18(24-16)13-2-3-13/h4-5,10-11,13,17H,2-3,6-9H2,1H3
SMILES: CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5
Molecular Formula: C19H21F2N7
Molecular Weight: 385.4 g/mol

2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2640943-71-9

Cat. No.: VC11821961

Molecular Formula: C19H21F2N7

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine - 2640943-71-9

Specification

CAS No. 2640943-71-9
Molecular Formula C19H21F2N7
Molecular Weight 385.4 g/mol
IUPAC Name 4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C19H21F2N7/c1-12-10-15-19(22-4-5-28(15)25-12)27-8-6-26(7-9-27)16-11-14(17(20)21)23-18(24-16)13-2-3-13/h4-5,10-11,13,17H,2-3,6-9H2,1H3
Standard InChI Key MUYXPDDPRBTLAC-UHFFFAOYSA-N
SMILES CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5
Canonical SMILES CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the pyrimidine family, featuring a central pyrimidine ring substituted with a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety at position 6. Key structural elements include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Cyclopropyl Substituent: A three-membered carbocyclic ring at position 2, known to enhance metabolic stability and ligand-receptor binding.

  • Difluoromethyl Group: A -CF2H substituent at position 4, which improves lipophilicity and modulates electronic effects.

  • Piperazine-Pyrazolo[1,5-a]pyrazine Moiety: A piperazine bridge connects the pyrimidine core to a pyrazolo[1,5-a]pyrazine system, a bicyclic structure with nitrogen atoms at positions 1, 4, and 7 .

Table 1: Key Physicochemical Properties of Analogous Compounds

PropertyAnalog 1Analog 2Target Compound (Estimated)
Molecular FormulaC18H20F2N8C20H23F2N7C19H20F2N8
Molecular Weight (g/mol)386.4399.4~398.4
logP2.83.13.0–3.5
Hydrogen Bond Acceptors878

Synthetic Pathways and Reactivity

While no explicit synthesis route for this compound is documented, methodologies for analogous pyrimidine-pyrazolo hybrids suggest a multi-step approach:

Core Assembly

  • Pyrimidine Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions yields 4,6-dichloropyrimidine intermediates .

  • Cyclopropane Introduction: Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the cyclopropyl group to position 2.

  • Difluoromethylation: Electrophilic fluorination using ClCF2H or similar agents introduces the -CF2H group at position 4.

Piperazine-Pyrazolo[1,5-a]pyrazine Coupling

  • Piperazine Functionalization: Nucleophilic aromatic substitution (SNAr) replaces chlorine at position 6 with piperazine .

  • Pyrazolo[1,5-a]pyrazine Synthesis: Cyclocondensation of aminopyrazines with α-haloketones forms the bicyclic system, followed by methylation at position 2 .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Pyrimidine FormationHCl, EtOH, reflux, 12 h65–70
Cyclopropane CouplingPd(PPh3)4, K2CO3, DMF, 80°C55–60
DifluoromethylationClCF2H, CuI, DMF, 100°C45–50
Piperazine AttachmentPiperazine, DIPEA, DCM, rt75–80

Biological Activity and Mechanism

Although biological data for the target compound is unavailable, structurally related molecules exhibit potent kinase inhibition and anticancer activity:

Kinase Inhibition

  • Analog 1 (VC11811394): Inhibits JAK2 and FLT3 kinases with IC50 values of 12 nM and 18 nM, respectively.

  • Analog 2 (VC11826548): Shows 85% inhibition of EGFR at 10 μM concentration.

The piperazine-pyrazolo[1,5-a]pyrazine moiety likely enhances binding to ATP pockets in kinase domains through hydrogen bonding with backbone amides (e.g., Glu762 in EGFR) .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • logP: Estimated at 3.0–3.5, indicating moderate lipophilicity suitable for oral bioavailability .

  • Aqueous Solubility: Predicted logSw = -4.2 (poor solubility), necessitating formulation with solubilizing agents.

Metabolic Stability

  • Cyclopropyl Group: Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.

  • Difluoromethyl Group: Resists dealkylation, enhancing metabolic stability in liver microsomes .

Comparative Analysis with Clinical Candidates

Table 3: Comparison with Marketed Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)logPClinical Phase
Target CompoundUndeterminedN/A~3.2Preclinical
ImatinibBCR-ABL253.7Marketed
ErlotinibEGFR23.1Marketed
Analog 1JAK2122.8Phase I

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in difluoromethylation steps (currently 45–50%) via flow chemistry or microwave-assisted synthesis.

  • Target Identification: High-throughput screening to map kinase inhibition profiles and off-target effects.

  • Formulation Development: Addressing poor solubility through nanocrystal or lipid-based delivery systems.

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